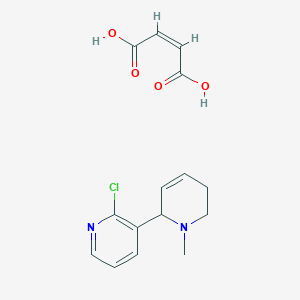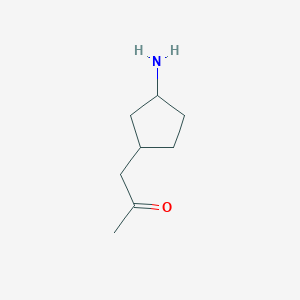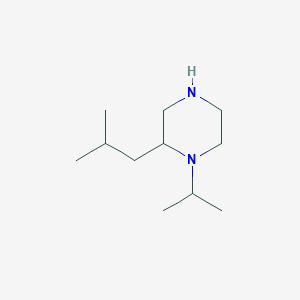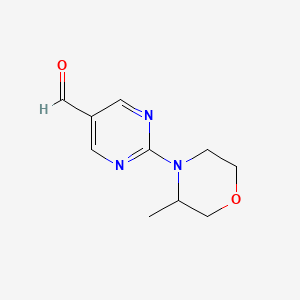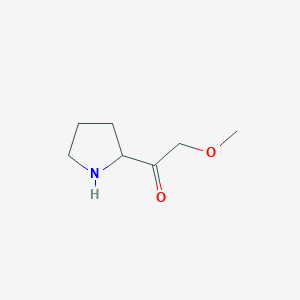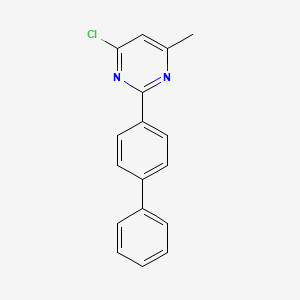
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a biphenyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable biphenyl derivative under specific conditions. For example, the reaction can be carried out using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent at low temperatures (0–5°C) for a few hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium tert-butoxide. The reactions are typically carried out in polar solvents like N-methylpyrrolidone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science:
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but lacks the biphenyl group.
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Similar structure with a methyl-substituted biphenyl group.
4-Chloro-6-methyl-2-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy-substituted biphenyl group.
Uniqueness
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H13ClN2 |
|---|---|
Molecular Weight |
280.7 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C17H13ClN2/c1-12-11-16(18)20-17(19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ISINAARUVIACRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


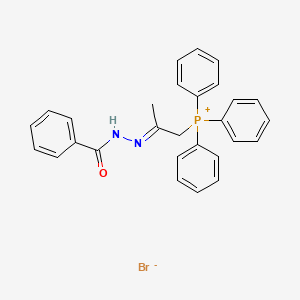
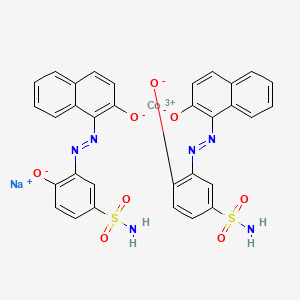
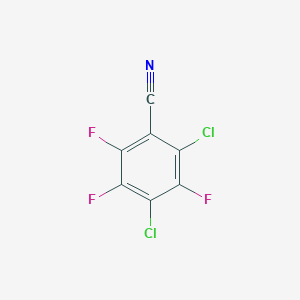
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
